molecular formula C15H20N2O2 B14090199 3-(2-Methylpropyl)-1-(phenylmethyl)-2,5-piperazinedione CAS No. 928025-38-1

3-(2-Methylpropyl)-1-(phenylmethyl)-2,5-piperazinedione

Cat. No.: B14090199
CAS No.: 928025-38-1
M. Wt: 260.33 g/mol
InChI Key: PEIXSNIISQLJKP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Piperazinedione, 3-(2-methylpropyl)-1-(phenylmethyl)-, (3S)- typically involves the cyclization of dipeptides. One common method is the cyclization of L-leucyl-L-phenylalanine under acidic or basic conditions. The reaction can be carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the diketopiperazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) can streamline the production process. The final product is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,5-Piperazinedione, 3-(2-methylpropyl)-1-(phenylmethyl)-, (3S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazinediones.

Scientific Research Applications

2,5-Piperazinedione, 3-(2-methylpropyl)-1-(phenylmethyl)-, (3S)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione, 3-(2-methylpropyl)-1-(phenylmethyl)-, (3S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diisobutyl-2,5-piperazinedione: Another diketopiperazine with similar structural features but different substituents.

    Cyclo(L-leucyl-L-phenylalanine): A closely related compound with a similar cyclic structure.

Uniqueness

2,5-Piperazinedione, 3-(2-methylpropyl)-1-(phenylmethyl)-, (3S)- is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

928025-38-1

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

1-benzyl-3-(2-methylpropyl)piperazine-2,5-dione

InChI

InChI=1S/C15H20N2O2/c1-11(2)8-13-15(19)17(10-14(18)16-13)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,18)

InChI Key

PEIXSNIISQLJKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2

Origin of Product

United States

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